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Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of

Inauhzin (CAS: 309271-94-1), a potent small-molecule dual inhibitor of SIRT1 and IMPDH2,

which functions as a non-genotoxic activator of the p53 tumor suppressor pathway. The

synthesis is based on established chemical literature and is presented with detailed procedural

instructions, mechanistic insights, and methods for purification and validation. This guide is

intended for researchers in chemical biology, medicinal chemistry, and drug development with a

background in synthetic organic chemistry.

Introduction to Inauhzin
Inauhzin (INZ) is a significant molecule in cancer research, identified for its ability to reactivate

the p53 pathway. Unlike traditional chemotherapeutics that often rely on inducing DNA damage,

Inauhzin operates by inhibiting SIRT1, a deacetylase that suppresses p53 activity. This

inhibition leads to the acetylation and stabilization of p53, restoring its tumor-suppressive

functions, such as inducing apoptosis and cell cycle arrest in cancer cells harboring wild-type

p53.[1][2] Further research has shown that Inauhzin also targets IMP Dehydrogenase 2
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(IMPDH2), an enzyme critical for nucleotide biosynthesis, adding a secondary mechanism to its

anti-cancer activity.[3]

The chemical structure of Inauhzin, systematically named 10-[2-(5H-[3][4][5]triazino[5,6-b]indol-

3-ylthio)butanoyl]-10H-phenothiazine, is a composite of three key moieties: a phenothiazine

core, a butanoyl linker, and a triazino[5,6-b]indole heterocycle. The synthesis strategy outlined

herein is a convergent approach, involving the separate preparation of key intermediates

followed by their final coupling.[3]

Mechanism of Action Overview
The dual-targeting nature of Inauhzin is a key aspect of its therapeutic potential. By inhibiting

both SIRT1 and IMPDH2, it triggers p53 activation through two distinct but complementary

pathways, making it a robust agent for cancer research.
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Figure 1. Dual mechanism of Inauhzin action.
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Overall Synthetic Scheme
The synthesis of Inauhzin is accomplished via a 3-stage process as described by Valente, S. et

al.[3] This involves the synthesis of two key fragments, followed by a final coupling reaction.

Overall Synthesis Workflow for Inauhzin

Stage 1: Synthesis of Heterocycle Core Stage 2: Synthesis of Phenothiazine Fragment

Stage 3: Final Coupling Reaction

Isatin

Intermediate A
(5H-[1,2,4]triazino[5,6-b]indole-3-thiol)

Thiosemicarbazide 10H-Phenothiazine

Intermediate B
(10-(2-bromobutanoyl)-10H-phenothiazine)

2-Bromobutyryl
Bromide

Final Product: Inauhzin
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Figure 2. Convergent synthesis strategy for Inauhzin.

Materials and Methods
Reagents and Equipment
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Reagent/Material Grade Supplier Notes

Isatin ≥98% Sigma-Aldrich
Starting material for

Intermediate A

Thiosemicarbazide ≥99% Sigma-Aldrich
Starting material for

Intermediate A

10H-Phenothiazine ≥98% Sigma-Aldrich
Starting material for

Intermediate B

2-Bromobutyryl

bromide
≥97% Sigma-Aldrich

Acylating agent for

Intermediate B

Potassium Carbonate

(K₂CO₃)
Anhydrous Fisher Scientific Base for reactions

N,N-

Dimethylformamide

(DMF)

Anhydrous Acros Organics Reaction solvent

Ethanol (EtOH) Anhydrous Fisher Scientific Reaction solvent

Ethyl Acetate (EtOAc) ACS Grade VWR
For extraction &

chromatography

Hexanes ACS Grade VWR For chromatography

Silica Gel 230-400 mesh Sorbent Technologies
For column

chromatography

Equipment: Standard laboratory glassware, magnetic stirrers with heating plates, rotary

evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV

lamp, and access to NMR and Mass Spectrometry facilities for characterization.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must

be worn at all times. 2-Bromobutyryl bromide is corrosive and lachrymatory; handle with

extreme care.
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Experimental Protocols
Stage 1: Synthesis of 5H-[3][4][5]triazino[5,6-b]indole-3-
thiol (Intermediate A)
Causality: This reaction is a classic condensation followed by cyclization. Isatin's ketone group

reacts with the primary amine of thiosemicarbazide to form a thiosemicarbazone intermediate.

Subsequent intramolecular cyclization, driven by heat, forms the stable triazino-indole

heterocyclic system.[3]

Procedure:

To a 250 mL round-bottom flask, add isatin (10.0 g, 67.9 mmol) and thiosemicarbazide (6.2

g, 67.9 mmol).

Add anhydrous ethanol (150 mL) to the flask.

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

Maintain reflux for 6 hours. The reaction progress can be monitored by TLC (Mobile Phase:

30% EtOAc in Hexanes). The starting materials will be consumed, and a new, less polar spot

corresponding to the product will appear.

After 6 hours, allow the reaction mixture to cool to room temperature. A yellow precipitate will

form.

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x

30 mL).

Dry the solid under vacuum to yield Intermediate A as a yellow powder.

Expected Yield: ~12.5 g (85-90%)

Validation: Confirm structure using ¹H NMR and Mass Spectrometry.

Stage 2: Synthesis of 10-(2-bromobutanoyl)-10H-
phenothiazine (Intermediate B)
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Causality: This is an N-acylation reaction. The secondary amine of the phenothiazine ring acts

as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutyryl bromide. A weak

base like potassium carbonate is sufficient to neutralize the HBr byproduct, driving the reaction

to completion.

Procedure:

In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 10H-phenothiazine

(10.0 g, 50.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (200 mL).

Add anhydrous potassium carbonate (13.9 g, 100.4 mmol) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add 2-bromobutyryl bromide (7.0 mL, 55.2 mmol) dropwise over 20 minutes. Caution:

Lachrymator.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 12 hours.

Monitor the reaction by TLC (Mobile Phase: 10% EtOAc in Hexanes).

Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will

form.

Stir for 30 minutes, then collect the solid by vacuum filtration.

Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

Dry the crude product under vacuum. Purification via flash column chromatography (silica

gel, gradient elution from 5% to 15% EtOAc in hexanes) will yield Intermediate B as an off-

white solid.

Expected Yield: ~15.5 g (80-85%)

Validation: Confirm structure using ¹H NMR and Mass Spectrometry.

Stage 3: Synthesis of Inauhzin
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Causality: This final step is a nucleophilic substitution reaction. The thiol group of Intermediate

A is deprotonated by the base (potassium carbonate) to form a thiolate anion. This potent

nucleophile then displaces the bromide from the alpha-carbon of Intermediate B, forming the

final C-S bond and yielding Inauhzin.[3]

Procedure:

To a 250 mL round-bottom flask, add Intermediate A (5.0 g, 23.2 mmol) and anhydrous

potassium carbonate (6.4 g, 46.4 mmol).

Add anhydrous DMF (100 mL) and stir the suspension for 15 minutes at room temperature.

Add a solution of Intermediate B (8.1 g, 23.2 mmol) in 50 mL of anhydrous DMF to the flask.

Heat the reaction mixture to 60 °C and stir for 8 hours under a nitrogen atmosphere.

Monitor the reaction by TLC (Mobile Phase: 40% EtOAc in Hexanes).

After cooling to room temperature, pour the mixture into 500 mL of ice-cold water.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium

sulfate, and filter.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the crude solid by flash column chromatography (silica gel, gradient elution from 20%

to 50% EtOAc in hexanes) to afford Inauhzin as a solid.

Expected Yield: ~8.7 g (75-80%)

Final Validation: The final product's identity and purity should be rigorously confirmed by

¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
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Parameter Expected Value

Molecular Formula C₂₅H₁₉N₅OS₂

Molecular Weight 469.58 g/mol

Appearance Powder (typically off-white to pale yellow)

Purity (HPLC) >98%

Conclusion
This protocol details a reliable and reproducible method for synthesizing Inauhzin on a

laboratory scale. By following this three-stage convergent approach, researchers can produce

high-purity material for use in biological assays and further drug development studies. The self-

validating nature of the protocol, with clear checkpoints for purification and characterization,

ensures the integrity of the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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